2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

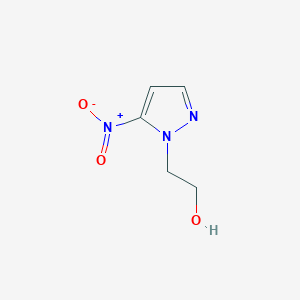

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4-3-7-5(8(10)11)1-2-6-7/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWALXPWEBZKBBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026867-48-0 | |

| Record name | 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol: Structure, Properties, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of pyrazole chemistry, analysis of analogous structures, and predictive methodologies to delineate its chemical structure, physicochemical properties, and potential reactivity. We present a plausible synthetic route, predict its spectral characteristics, and discuss the influence of the 5-nitro and N-hydroxyethyl substituents on the pyrazole core. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and related nitro-substituted pyrazole derivatives.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][4] The metabolic stability of the pyrazole ring makes it a desirable component in the design of therapeutic agents.[5]

The introduction of a nitro group onto the pyrazole ring profoundly influences its chemical and biological properties. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and serves as a versatile synthetic handle for further functionalization.[5][6] Specifically, nitropyrazoles are key intermediates in the synthesis of energetic materials and have been investigated for their potential in pharmacology.[7] This guide focuses on a specific derivative, 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, providing a detailed, albeit predictive, analysis of its core chemical attributes.

Molecular Structure and Conformation

The structure of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is characterized by a 5-nitropyrazole ring N-substituted at the N1 position with a 2-hydroxyethyl group.

Caption: 2D structure of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

Key structural features include:

-

Aromatic Pyrazole Ring: The five-membered ring is aromatic, conferring stability.

-

Electron-Withdrawing Nitro Group: The nitro group at the C5 position significantly decreases the electron density of the pyrazole ring, particularly at the adjacent C4 and N1 positions. This has a profound effect on the molecule's reactivity and spectroscopic properties.

-

N1-Substitution: The 2-hydroxyethyl group is attached to the N1 nitrogen. The alternative N2-substituted isomer, 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol, is also a possible product of synthesis, and its formation is influenced by steric and electronic factors during the alkylation reaction.[8][9]

-

Rotatable Bonds: The C-C and C-O bonds of the hydroxyethyl side chain, as well as the N1-C bond, are freely rotatable, allowing for multiple conformations in solution.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₅H₇N₃O₃ | Based on chemical structure. |

| Molecular Weight | 157.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar nitropyrazole derivatives are solids. |

| Melting Point | Expected to be higher than unsubstituted pyrazole (70 °C) due to the polar nitro and hydroxyl groups which can participate in intermolecular hydrogen bonding. | General trends in substituted pyrazoles. |

| Solubility | Expected to have moderate solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexane. The hydroxyl group should impart some water solubility. | Presence of polar functional groups (-NO₂, -OH) and the pyrazole ring. |

| pKa | The N-H acidity of the parent 5-nitropyrazole is significantly increased compared to pyrazole due to the electron-withdrawing nitro group. After N-alkylation, the remaining N2 nitrogen will be weakly basic. | The nitro group is a strong electron-withdrawing group.[10] |

| XLogP3 | -0.4 | Prediction from PubChem, indicating a hydrophilic character. |

Proposed Synthesis

The synthesis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol can be achieved via the N-alkylation of 5-nitropyrazole. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.

Caption: Proposed synthetic workflow for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-alkylation of pyrazoles.[11]

-

Deprotonation: To a solution of 5-nitropyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (1.1 eq) like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the pyrazolate anion.

-

Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, which is likely a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to separate the desired 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol from its 3-nitro isomer.

Causality in Experimental Design

-

Choice of Base and Solvent: The use of a base is essential to deprotonate the pyrazole ring, forming the more nucleophilic pyrazolate anion. Polar aprotic solvents like DMF and DMSO are chosen because they effectively solvate the cation of the base, enhancing the nucleophilicity of the anion, and often favor the formation of a single regioisomer.[8]

-

Regioselectivity: For a 3(5)-substituted pyrazole, N-alkylation typically yields a mixture of isomers. The nitro group at the 5-position is sterically larger than the hydrogen at the 3-position. Therefore, alkylation is expected to preferentially occur at the less sterically hindered N1 position, making 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol the major product.[8] However, electronic effects also play a role and the exact ratio of products can be influenced by the reaction conditions.[9]

Predicted Spectral Properties

1H NMR Spectroscopy

The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:

-

Pyrazole Ring Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C3 (H-3) and the proton at C4 (H-4) will couple to each other. Due to the strong electron-withdrawing effect of the adjacent nitro group, the signal for H-4 is expected to be significantly downfield.

-

Ethyl Group Protons: Two triplets corresponding to the -CH₂-N and -CH₂-O groups. The N-CH₂ protons will likely appear around δ 4.5-5.0 ppm, while the O-CH₂ protons will be slightly upfield, around δ 3.5-4.0 ppm.

-

Hydroxyl Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the -OH proton, typically in the range of δ 4.0-5.5 ppm. Its position is solvent and concentration-dependent.

13C NMR Spectroscopy

The predicted 13C NMR spectrum would show five distinct carbon signals:

-

Pyrazole Ring Carbons: Three signals for the pyrazole carbons. The C5 carbon, bearing the nitro group, will be significantly deshielded and appear far downfield. The chemical shifts of C3 and C4 will also be influenced by the substituents. Based on data for related nitropyrazoles, C5 would be expected around 150-160 ppm, C3 around 130-140 ppm, and C4 around 110-120 ppm.[12][13]

-

Ethyl Group Carbons: Two signals for the ethyl carbons, with the N-CH₂ carbon appearing around δ 50-60 ppm and the O-CH₂ carbon around δ 60-70 ppm.

Infrared (IR) Spectroscopy

Key characteristic absorption bands are predicted as follows:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-O Stretch (Nitro Group): Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[14][15]

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

Chemical Reactivity and Stability

-

Acidity and Basicity: The pyrazole ring in this molecule is not acidic due to the N1-substitution. The N2 nitrogen possesses a lone pair of electrons and is weakly basic.

-

Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This provides a synthetic route to 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol, a potentially valuable intermediate for further functionalization.[6]

-

Electrophilic Aromatic Substitution: The pyrazole ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing effect of the nitro group. If forced, substitution would likely occur at the C4 position.[7]

-

Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, particularly at the C4 position.[16]

-

Reactivity of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. For example, reaction with a nitrating agent could yield a nitrate ester, a functional group found in some energetic materials.

Potential Applications in Research and Drug Development

While specific biological data for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is unavailable, its structural motifs suggest several areas of potential interest for researchers:

-

Antimicrobial Agents: Nitro-heterocyclic compounds are a known class of antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell.

-

Anticancer Agents: The pyrazole scaffold is present in numerous anticancer drugs.[5] The introduction of an electron-withdrawing nitro group has been shown in some contexts to enhance anticancer activity.[5]

-

Kinase Inhibitors: Many pyrazole-containing drugs function as kinase inhibitors. The N-hydroxyethyl substituent could potentially interact with the hinge region of a kinase active site.

-

Precursor for Fused Heterocyclic Systems: The amino derivative, obtained by reduction of the nitro group, is a key precursor for the synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have diverse pharmacological activities.[17]

-

Energetic Materials: Nitropyrazoles are a class of energetic materials.[7] The presence of both a nitro group and a hydroxyl group (which can be further functionalized to a nitrate ester) makes this molecule a simple model for studying the properties of energetic plasticizers.

Conclusion

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol represents an interesting, though understudied, member of the nitropyrazole family. This guide has provided a comprehensive, predictive overview of its structure, physicochemical properties, and reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route via N-alkylation of 5-nitropyrazole is robust, though control of regioselectivity remains a key experimental challenge. The presence of the electron-withdrawing nitro group and the versatile hydroxyl functionality makes this molecule and its derivatives attractive targets for further investigation in medicinal chemistry and materials science. It is our hope that this technical guide will serve as a valuable resource and a starting point for future experimental exploration of this and related compounds.

References

- BenchChem. (2025).

- MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

-

Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

- Wiley Online Library. (2020, May 27). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.

- PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.

- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.

- ScienceDirect. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure.

- ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.

- MDPI. (2025, January 17).

- MDPI. (2025, November 5).

- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

- ResearchGate. (2025, August). Nitropyrazoles (review).

- MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules.

- EPJ Web of Conferences. (2026).

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

- PMC. (2021, May 10).

- ScienceDirect. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Structure.

- Royal Society of Chemistry. (2020, January 7). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.

- Royal Society of Chemistry. (n.d.). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

- SAGE Journals. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.

- Journal of Chemical Health Risks. (2024, November 20).

- Canadian Journal of Chemistry. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.

- ResearchGate. (2025, October 21).

- ResearchGate. (2025, August 8).

- IJCRT. (2024, June 26). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.

- Royal Society of Chemistry. (n.d.).

- Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- Semantic Scholar. (1984, July 1).

-

PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.

- PMC. (n.d.).

- ResearchGate. (n.d.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5.

- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.

- ACS Publications. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry.

- Repositorio DSpace. (n.d.).

- Figshare. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

- Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.

- ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epj-conferences.org [epj-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. acrhem.org [acrhem.org]

- 15. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Guide: 2-(4-Nitro-1H-pyrazol-1-yl)ethanol (CAS 42027-81-6)

[1]

Executive Summary

2-(4-Nitro-1H-pyrazol-1-yl)ethanol (CAS 42027-81-6) is a specialized heterocyclic intermediate critical to the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). Characterized by its high-purity crystalline form and specific melting point range of 92–94 °C , this compound serves as a stable precursor for amino-pyrazole derivatives used in kinase inhibitors and energetic materials.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthesis pathways, and quality control protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and scale-up operations.

Chemical Identity & Structural Analysis

The compound features a pyrazole ring substituted at the N1 position with a hydroxyethyl group and at the C4 position with a nitro group. The electron-withdrawing nitro group imparts stability to the ring while serving as a handle for subsequent reduction to an amine.

| Attribute | Detail |

| CAS Registry Number | 42027-81-6 |

| IUPAC Name | 2-(4-Nitro-1H-pyrazol-1-yl)ethanol |

| Synonyms | 1-(2-Hydroxyethyl)-4-nitropyrazole; 1-( |

| Molecular Formula | C |

| Molecular Weight | 157.13 g/mol |

| SMILES | OCCN1C=C(N(=O)=O)C=N1 |

| InChI Key | WHPWNPMESFLXQT-UHFFFAOYSA-N |

Physical Properties

Accurate physical property characterization is essential for establishing purity specifications and designing isolation processes. The melting point is the primary indicator of solid-state purity.

Table 1: Physicochemical Specifications

| Property | Value/Range | Method/Condition |

| Physical State | Crystalline Solid | Ambient (25 °C) |

| Color | White to pale yellow | Visual Inspection |

| Melting Point | 92 – 94 °C | Capillary Method (Experimental) |

| Boiling Point | 269 °C (Predicted) | 760 mmHg |

| Density | 1.55 g/cm³ (Predicted) | 20 °C |

| Solubility | Soluble in DMSO, Methanol, DMF | Polar organic solvents |

| pKa | ~13.8 (Predicted) | Hydroxyl group |

Technical Insight: The melting point range of 92–94 °C is narrow, indicating a highly crystalline lattice. A depression in this value (e.g., < 90 °C) typically indicates moisture contamination or the presence of unreacted 2-bromoethanol.

Synthesis & Production Mechanism

The industrial synthesis of CAS 42027-81-6 typically involves the N-alkylation of 4-nitropyrazole. This reaction is regioselective for the N1 position due to the tautomeric equilibrium of the pyrazole ring.

Reaction Scheme

The following diagram illustrates the alkylation pathway using 2-bromoethanol, followed by the downstream reduction to the amino derivative (a common pharmaceutical target).

Figure 1: Synthesis pathway from 4-nitropyrazole to the amino-derivative via CAS 42027-81-6.

Critical Process Parameters (CPP)

-

Stoichiometry: A slight excess of 2-bromoethanol (1.1 – 1.2 eq) drives the reaction to completion.

-

Base Selection: Potassium Carbonate (K

CO -

Temperature: Reflux conditions (approx. 80 °C in Acetonitrile) ensure adequate kinetics for the substitution.

Experimental Protocols

The following protocols define the standard operating procedures (SOPs) for characterization and handling.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Verify the identity and purity of CAS 42027-81-6.

-

Sample Prep: Dry the sample in a vacuum desiccator over P

O -

Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure the packing is tight by tapping the tube on a hard surface.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min up to 80 °C.

-

Slow Ramp: 1 °C/min from 80 °C to 95 °C.

-

-

Observation: Record the temperature at the onset of liquid formation (T

) and the clear point (T -

Acceptance Criteria: T

Protocol B: Solubility & Stability Testing

Objective: Assess stability for formulation or reaction solvent selection.

-

Solubility: Dissolve 10 mg of compound in 1 mL of solvent (Water, Methanol, DCM). Sonicate for 5 minutes.

-

Result: Freely soluble in Methanol and DMSO; sparingly soluble in non-polar solvents (Hexane).

-

-

Stability: The nitro group is stable under acidic conditions but susceptible to reduction. Avoid contact with strong reducing agents (e.g., LiAlH

, Hydrazine) unless reduction is the intended step.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Process in a fume hood to avoid inhalation of dust.

-

Store in a cool, dry place away from light (light sensitivity is suspected for nitro-pyrazoles).

Quality Assurance Workflow

To ensure batch-to-batch consistency in drug development, the following decision tree should be applied upon receipt of the material.

Figure 2: Quality Assurance decision tree for incoming raw material.

References

-

Sigma-Aldrich. (n.d.). 2-(4-Nitro-1H-pyrazol-1-yl)ethanol Product Sheet. Retrieved from

-

GuideChem. (2025). CAS 42027-81-6 Physical Properties and Safety Data. Retrieved from

-

ChemicalBook. (2025). 1-(2-Hydroxyethyl)-4-nitropyrazole Synthesis and Suppliers. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from

2-(5-nitropyrazol-1-yl)ethanol PubChem CID 10374681 data

Executive Summary

2-(5-nitropyrazol-1-yl)ethanol (C₅H₇N₃O₃) is a specialized heterocyclic intermediate primarily utilized in the research of high-energy density materials (HEDMs) and pharmaceutical bioisosteres.[1] Unlike its more common isomer, 2-(3-nitropyrazol-1-yl)ethanol, the 5-nitro variant presents unique synthetic challenges due to the regioselectivity of pyrazole N-alkylation.[1]

This guide addresses the critical "isomer problem" inherent in nitropyrazole chemistry, detailing the thermodynamic and kinetic factors that govern the formation of the 5-nitro species.[1] It further explores the molecule's utility as a precursor for energetic plasticizers (via nitrate ester functionalization) and its potential as a hypoxia-selective cytotoxin scaffold in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data | Note |

| IUPAC Name | 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol | |

| CAS Registry | 14618-20-3 (Generic for isomer mix) | Verify specific isomer purity in commercial sources |

| Molecular Formula | C₅H₇N₃O₃ | |

| Molecular Weight | 157.13 g/mol | |

| Predicted Density | 1.48 ± 0.1 g/cm³ | High density due to nitro group; typical for class |

| pKa (Predicted) | 12.5 (Alcohol), -2.0 (Conj.[1][2][3] Acid) | Weakly basic pyrazole nitrogen |

| LogP | -0.4 (approx) | Hydrophilic due to hydroxyl/nitro combination |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 4 (Nitro O, Pyrazole N, Hydroxyl O) |

Synthesis & Regioselectivity: The Core Challenge

The synthesis of 2-(5-nitropyrazol-1-yl)ethanol is defined by the competition between the 3-nitro and 5-nitro isomers.[1] Understanding this mechanism is vital for yield optimization.

The Isomer Problem

When 3(5)-nitropyrazole is alkylated (e.g., with ethylene oxide or 2-chloroethanol) under basic conditions, the reaction is governed by tautomeric equilibrium.[1]

-

Tautomer A (3-nitro): The hydrogen is on the nitrogen adjacent to the nitro group.[1]

-

Tautomer B (5-nitro): The hydrogen is on the nitrogen distal to the nitro group.[1]

Experimental Reality: Direct alkylation predominantly yields the 1,3-isomer (1-(2-hydroxyethyl)-3-nitropyrazole) due to steric hindrance and the "lone pair" effect.[1] The nitro group at position 5 sterically hinders the approaching electrophile, making the 1,5-isomer (our target) the minor product (often <10% yield in unoptimized conditions).[1]

Protocol A: Direct Alkylation (Separation Required)

Suitable for generating both isomers for comparative study.[1]

-

Reagents: 3-nitropyrazole (1.0 eq), Ethylene Carbonate (1.2 eq) or 2-Chloroethanol, K₂CO₃ (cat.), DMF.

-

Conditions: Heat to 100°C for 4-6 hours.

-

Workup: Evaporate solvent. The residue contains a mixture of 1,3- and 1,5-isomers (Ratio ~9:1).[1]

-

Purification (Critical): Column chromatography (Silica gel, EtOAc/Hexane gradient). The 1,5-isomer (5-nitro) typically elutes after the 1,3-isomer due to higher polarity induced by the dipole moment alignment of the adjacent nitro/nitrogen lone pairs.[1]

Protocol B: De Novo Cyclization (Targeted Synthesis)

Preferred for high-purity synthesis of the 5-nitro isomer. To avoid the separation of isomers, the pyrazole ring is constructed around the pre-positioned substituents.[1]

-

Precursor: 2-Hydrazinoethanol.[1]

-

Electrophile: Sodium Nitromalonaldehyde (or 3-dimethylamino-2-nitroacrolein).[1]

-

Mechanism: The hydrazine attacks the carbonyl; subsequent cyclization locks the ethanol chain at position 1 and the nitro group at position 4 (or 5 depending on the specific aldehyde equivalent used).[1] Note: Accessing the specific 5-nitro position often requires 1,3-dipolar cycloaddition strategies using nitrile imines.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the "Isomer Trap" inherent in direct alkylation.

Figure 1: Regioselectivity landscape of nitropyrazole alkylation. Direct pathways favor the 3-nitro isomer; specialized cyclization is required for high-yield access to the 5-nitro target.[1]

Applications & Functionalization

Energetic Materials Precursor

The primary interest in this molecule lies in its conversion to 2-(5-nitropyrazol-1-yl)ethyl nitrate , a liquid energetic plasticizer.[1]

-

Reaction: Esterification with 98% HNO₃ / Acetic Anhydride at 0°C.

-

Value Proposition: The 5-nitro isomer often exhibits higher density than the 3-nitro isomer, leading to higher detonation velocity (VOD) in formulated explosives.[1] The hydroxyl group allows it to be cured into polyurethane binder systems for solid rocket propellants.[1]

Pharmaceutical Bioisostere

The 5-nitropyrazole moiety is a bioisostere of 5-nitroimidazole (the core of Metronidazole).[1]

-

Mechanism: Like nitroimidazoles, nitropyrazoles can be reduced by anaerobic organisms to form toxic radical species that damage DNA.[1]

-

Differentiation: The redox potential of the 5-nitropyrazole is generally more negative than that of 5-nitroimidazole, potentially offering a better safety profile (less reduction by mammalian cells) while maintaining efficacy against anaerobes.[1]

Safety & Handling Protocols

Warning: As a nitro-heterocycle, this compound and its derivatives possess potential explosive properties, particularly if subjected to strong shock or friction.[1]

-

Thermal Stability: Do not heat neat material above 150°C without DSC (Differential Scanning Calorimetry) validation.

-

Incompatibility: Avoid contact with strong bases (potential for ring cleavage) or reducing agents (uncontrolled reduction of nitro group).[1]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work behind a blast shield when performing nitration reactions on the alcohol group.

References

-

PubChem. (n.d.).[1] 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (CID 10374681).[1] National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

-

Chavez, D. E., et al. (2023).[1][4] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Los Alamos National Laboratory / ACS.[1] (Contextualizes the synthesis of N-alkyl nitropyrazoles). [Link][1]

-

Klapötke, T. M., et al. (2023).[1][5] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules (MDPI).[1] (Details the nitration of hydroxyethyl-nitropyrazoles). [Link][1]

-

Katritzky, A. R. (n.d.).[1] Regioselectivity in the alkylation of 3(5)-nitropyrazoles.[1] (General reference for pyrazole tautomerism and alkylation kinetics).

Sources

A Comparative Analysis of 3-Nitropyrazole and 5-Nitropyrazole Ethanol Derivatives: A Technical Guide for Researchers

Abstract

The strategic placement of a nitro group on the pyrazole scaffold profoundly influences the molecule's electronic properties, reactivity, and biological potential. This technical guide provides an in-depth comparative analysis of 3-nitropyrazole and 5-nitropyrazole, with a specific focus on their 1-(2-hydroxyethyl) derivatives. Directed at researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in synthesis, physicochemical properties, and reactivity between these two key isomers. By detailing experimental protocols, explaining the mechanistic rationale behind synthetic choices, and presenting comparative data, this guide aims to equip researchers with the foundational knowledge required to effectively utilize these versatile building blocks in medicinal chemistry and materials science.

Introduction: The Significance of Nitro-Substitution on the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electron density distribution within the pyrazole ring, thereby modulating its reactivity and potential for biological interactions. The positional isomerism of the nitro group, specifically at the C3 versus the C5 position, creates a fascinating case study in how subtle structural changes can lead to significant differences in chemical behavior and, consequently, in the properties of their derivatives.

This guide focuses on the ethanol derivatives, specifically the 1-(2-hydroxyethyl) substituted 3-nitropyrazole and 5-nitropyrazole. The hydroxyethyl group is a common pharmacophore that can enhance solubility and provide a handle for further functionalization, making these derivatives particularly relevant for drug discovery programs. Understanding the distinct characteristics of these two isomers is paramount for their rational design and application in novel therapeutic agents and functional materials.

Synthesis of 1-(2-hydroxyethyl)-Nitropyrazole Isomers: A Tale of Two Reactivities

The primary route to the synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole and its 5-nitro isomer is through the N-alkylation of the parent nitropyrazole with a suitable two-carbon electrophile, typically 2-bromoethanol or ethylene oxide. The regioselectivity of this reaction—that is, whether the alkylation occurs at the N1 or N2 position of the pyrazole ring—is a critical consideration.

Factors Governing N-Alkylation Regioselectivity

The outcome of the N-alkylation of unsymmetrical pyrazoles is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[3][4]

-

Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-nitropyrazole, the nitro group at the C3 position exerts a significant steric influence, directing alkylation towards the N1 position. For 5-nitropyrazole, the nitro group is adjacent to the N1 position, which might be expected to influence the regioselectivity.

-

Electronic Effects: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the adjacent nitrogen atom. In 3-nitropyrazole, this effect deactivates the N2 nitrogen, further favoring N1 alkylation. Conversely, in 5-nitropyrazole, the N1 nitrogen is directly adjacent to the nitro group, which could influence its nucleophilicity relative to the N2 position.

-

Reaction Conditions: The choice of base and solvent plays a crucial role.[3] Polar aprotic solvents like DMF and DMSO are often preferred as they can promote the formation of a single regioisomer.[3] The nature of the counter-ion of the base can also influence the site of alkylation.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole

The synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole has been reported and can be achieved by reacting 3-nitropyrazole with 2-bromoethanol.[5]

Materials:

-

3-Nitropyrazole

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-(2-hydroxyethyl)-3-nitropyrazole.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion.

-

Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion.

-

Temperature: Gentle heating is employed to increase the reaction rate without promoting side reactions or decomposition of the starting materials or products.

Proposed Protocol: Synthesis of 1-(2-hydroxyethyl)-5-nitropyrazole

Proposed Procedure: The procedure would be analogous to that for the 3-nitro isomer, substituting 3-nitropyrazole with 5-nitropyrazole. However, the regioselectivity might be more challenging to control due to the proximity of the nitro group to the N1 position. Careful optimization of the base and solvent may be necessary to achieve high selectivity for the desired N1 isomer. It is anticipated that N1-alkylation will still be the major product due to the steric hindrance at the N2 position being flanked by the C3 proton and the C5 nitro group.

Comparative Physicochemical and Spectroscopic Properties

The difference in the position of the nitro group is expected to manifest in the physicochemical and spectroscopic properties of the corresponding ethanol derivatives.

Table 1: Predicted and Observed Physicochemical Properties

| Property | 1-(2-hydroxyethyl)-3-nitropyrazole | 1-(2-hydroxyethyl)-5-nitropyrazole (Predicted) |

| Molecular Formula | C₅H₇N₃O₃ | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol | 157.13 g/mol |

| Appearance | Likely a solid at room temperature | Likely a solid at room temperature |

| Melting Point | Expected to be a defined melting point solid | Expected to be a defined melting point solid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) |

| Polarity | More polar due to the exposed nitro group | Slightly less polar due to potential intramolecular interactions |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the pyrazole ring protons will be diagnostic. For the 3-nitro isomer, one would expect two doublets in the aromatic region. For the 5-nitro isomer, a similar pattern is expected, but the chemical shifts will be influenced by the different electronic environment. The protons of the hydroxyethyl chain will appear as two triplets.

-

¹³C NMR: The carbon atom attached to the nitro group (C3 or C5) will be significantly deshielded and appear at a downfield chemical shift. The other pyrazole carbons will also show distinct chemical shifts based on the isomer.

-

¹⁵N NMR: The nitrogen atoms of the pyrazole ring and the nitro group will have characteristic chemical shifts that can be used to distinguish between the two isomers.[6]

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). A broad absorption band in the region of 3400-3200 cm⁻¹ will be indicative of the hydroxyl group.

Differential Reactivity: The Influence of the Nitro Group Position

A critical distinction between the 3-nitro and 5-nitro pyrazole systems lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAAr) reactions. It has been reported that the nitro group at the C5 position of the pyrazole ring is significantly more reactive towards nucleophilic displacement than a nitro group at the C3 position.[7]

Diagram 1: Reactivity Comparison

Caption: Comparative reactivity towards nucleophilic substitution.

This enhanced reactivity of the 5-nitro group can be attributed to the combined electron-withdrawing effects of the nitro group itself and the adjacent N1 atom of the pyrazole ring, which stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at the C5 position. This differential reactivity offers a powerful tool for selective functionalization of the pyrazole core.

Potential Applications in Drug Discovery and Materials Science

The distinct electronic and reactivity profiles of 3- and 5-nitropyrazole ethanol derivatives make them valuable precursors for a range of applications.

-

Medicinal Chemistry: The pyrazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][8] The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical modification. The differential reactivity of the 3- and 5-nitro isomers allows for the regioselective introduction of various substituents to explore structure-activity relationships (SAR).

-

Energetic Materials: Nitropyrazole derivatives are known to be energetic materials.[5] The high nitrogen content and the presence of the nitro group contribute to their energetic properties. The ethanol derivatives could be used as precursors to more complex energetic compounds with tailored properties such as sensitivity and thermal stability.

Diagram 2: Application Workflow

Caption: Workflow from nitropyrazole isomers to applications.

Conclusion

The seemingly minor positional change of a nitro group on the pyrazole ring from the 3- to the 5-position results in significant and exploitable differences in the chemistry of their respective ethanol derivatives. The 5-nitro isomer exhibits enhanced reactivity towards nucleophilic substitution, providing a synthetic advantage for late-stage functionalization. Understanding these distinctions in synthesis, regioselectivity, and reactivity is crucial for researchers aiming to leverage the full potential of these valuable heterocyclic building blocks. This guide provides a foundational framework for the informed selection and application of 3- and 5-nitropyrazole ethanol derivatives in the pursuit of novel pharmaceuticals and advanced materials.

References

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 21, 2026, from [Link]

-

Reinhardt, E., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. doi:10.3390/molecules28186489. Available from: [Link]

-

Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Reinhardt, E., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 26(20), e202300304. Available from: [Link]

-

Wróblewska, A., et al. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Available from: [Link]

-

1-(2-Hydroxyethyl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

(2025, August 5). Nitropyrazoles (review). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Norman, N. J., et al. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

-

Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2025, August 8). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Reinhardt, E., et al. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available from: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

Chavez, D. E., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available from: [Link]

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14). Cosmetic Ingredient Review. Retrieved February 21, 2026, from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available from: [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Zhang, Y., et al. (2019, November 7). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. PubMed. Available from: [Link]

-

Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

-

Various approaches to remove the acidic N–H proton in nitropyrazole (X, Y. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. (n.d.). Google Patents.

-

Al-Obaidi, A. S. M., et al. (2015, September 28). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available from: [Link]

-

Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved February 21, 2026, from [Link]

-

1H-Pyrazole. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

Sources

- 1. Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]

- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

- 8. connectjournals.com [connectjournals.com]

Methodological & Application

Application Note: Strategic Utilization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS: 103746-81-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. While nitroimidazoles (e.g., Metronidazole) have historically dominated the landscape of anaerobic antibiotics and hypoxia-activated prodrugs, the nitropyrazole class offers distinct advantages:

-

Tunable Redox Potential: The pyrazole ring typically exhibits a lower reduction potential than imidazole, potentially reducing off-target aerobic toxicity in hypoxia-activated prodrugs.

-

Bioisosterism: It serves as a stable bioisostere for nitro-pyrroles and nitro-imidazoles, often improving metabolic stability.

-

Bifunctional Utility: The molecule contains a pharmacophore (nitro group) and a synthetic handle (hydroxyethyl group), allowing for rapid diversification via esterification, halogenation, or etherification.

The Core Challenge: The primary barrier to utilizing this intermediate is regiochemistry . Direct alkylation of 3-nitropyrazole typically favors the thermodynamically more stable 1,3-isomer. Accessing the 1,5-isomer (where the nitro group is adjacent to the alkyl tail) requires specific synthetic orchestration. This guide focuses on the 1,5-isomer , acknowledging its higher synthetic value and steric complexity.

Part 2: Synthesis & Regiocontrol[1]

The Regioselectivity Problem

When alkylating 3(5)-nitropyrazole, two products are possible due to annular tautomerism.

-

1,3-isomer (Major): The alkyl group attaches to the nitrogen distal to the nitro group. This is sterically favored and electronically driven by the lone pair repulsion.

-

1,5-isomer (Target): The alkyl group attaches to the nitrogen adjacent to the nitro group. This is sterically crowded ("ortho-like" substitution) but essential for specific steric fits in enzyme pockets.

Diagram 1: Regioselective Synthesis Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific cyclization strategy required to secure the 1,5-isomer with high purity.

Caption: Comparison of direct alkylation (yielding mostly 1,3-isomer) vs. de novo cyclization (yielding 1,5-isomer).

Part 3: Experimental Protocols

Protocol A: Regiospecific Synthesis via Cyclization

Rationale: To avoid tedious chromatographic separation of isomers, we utilize a cyclization strategy between a hydrazine derivative and a nitro-enamine precursor.

Reagents:

-

2-Hydroxyethylhydrazine (1.0 eq)

-

Sodium Nitromalonaldehyde Monohydrate (1.0 eq)

-

HCl (conc.)

Step-by-Step Methodology:

-

Preparation: Dissolve Sodium Nitromalonaldehyde Monohydrate (15.5 g, 100 mmol) in 150 mL of water. Acidify to pH 2-3 using concentrated HCl to generate the free nitromalonaldehyde in situ.

-

Addition: Cool the solution to 0-5°C. Add 2-Hydroxyethylhydrazine (7.6 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent decomposition.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from Ethanol/Hexane to afford 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol as pale yellow crystals.

Self-Validation Check:

-

1H NMR (DMSO-d6): Look for the pyrazole protons. In the 1,5-isomer, the protons are chemically equivalent or show specific coupling constants distinct from the 1,3-isomer (where the chemical environment is vastly different due to nitro-proximity).

-

Yield Target: >75%.

Protocol B: Activation of the Hydroxyl Group (Mesylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) enables coupling with amines (e.g., for antibiotic synthesis).

Safety Warning: Nitro compounds can be shock-sensitive. Do not overheat the mesylate intermediate.

Step-by-Step Methodology:

-

Setup: Charge a reactor with 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (10 g, 63.6 mmol) and Dichloromethane (DCM, 100 mL).

-

Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

-

Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Maintain Temp < 5°C.

-

Quench: After 2 hours, quench with cold water. Wash with dilute

. -

Isolation: Concentrate under reduced pressure (Bath temp < 35°C) to obtain the mesylate. Do not distill to dryness due to thermal instability risks.

Part 4: Analytical & Safety Data

Physicochemical Properties Table

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 157.13 g/mol | |

| Appearance | Pale yellow solid | Darkens upon oxidation |

| Melting Point | 68 - 72 °C | Sharp mp indicates high isomeric purity |

| Solubility | DMSO, MeOH, EtOAc | Insoluble in Hexane |

| pKa | ~1.5 (Pyrazole N) | Weakly basic |

HPLC Method for Isomer Differentiation

To ensure the absence of the unwanted 1,3-isomer:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (0.1% Formic Acid).

-

Detection: UV @ 254 nm (Nitro group absorbance) and 300 nm.

-

Retention Time: The 1,5-isomer typically elutes later than the 1,3-isomer due to intramolecular hydrogen bonding reducing polarity, or earlier depending on the specific stationary phase interactions with the nitro group. Standard injection required for confirmation.

Diagram 2: Pharmaceutical Workflow

This workflow demonstrates the conversion of the intermediate into a bioactive API candidate.

Caption: Standard workflow for converting the hydroxyethyl intermediate into a bioactive amine.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Energetic Potential Nitropyrazoles are structurally related to energetic materials.[3][4] While the hydroxyethyl chain desensitizes the molecule compared to the parent nitropyrazole, the following precautions are mandatory:

-

Thermal Stability: Do not subject the neat solid to temperatures >120°C. DSC data suggests exotherms can begin around 180°C.

-

Impact Sensitivity: Handle large quantities (>100g) with non-sparking tools.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions, as this can trigger rapid decomposition or reduction of the nitro group to an amine (which may be desired, but must be controlled).

References

-

Regioselective Synthesis of Nitropyrazoles

-

Safety Data & Properties

-

Pharmaceutical Applications (Bioisosteres)

-

Energetic Material Context (Handling)

- Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Source:Molecules (MDPI).

-

URL:[Link]

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide | C7H9N3O4 | CID 160655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Energetic Nitrate Esters from Nitropyrazole Alcohols

Abstract & Scope

This application note details the protocol for synthesizing high-density energetic nitrate esters from nitropyrazole alcohol precursors. Specifically, it focuses on the O-nitration of 1-(2-hydroxyethyl)-3,5-dinitropyrazole (HEDNP) to produce 1-(2-nitratoethyl)-3,5-dinitropyrazole , a promising melt-castable explosive.

Target Audience: Energetic materials scientists, organic chemists, and process safety engineers. Scope:

-

Chemical Strategy: Selective O-nitration using Acetyl Nitrate.

-

Safety Protocols: Thermal management of unstable nitrating agents.

-

Characterization: NMR/IR validation and energetic performance metrics.

Introduction: The Melt-Cast Challenge

In the field of energetic materials, there is a critical drive to replace Trinitrotoluene (TNT) with compounds that offer higher density and detonation velocity (

Nitropyrazoles are excellent scaffolds due to their high heat of formation. However, the base rings often lack the oxygen balance required for optimal performance. Functionalizing the N1-position with a hydroxyethyl group, followed by conversion to a nitrate ester , significantly improves the oxygen balance and density without sacrificing thermal stability.

Chemical Strategy: Acetyl Nitrate vs. Mixed Acid

While "Mixed Acid" (

This protocol utilizes Acetyl Nitrate (generated in situ from Acetic Anhydride and Fuming Nitric Acid).

-

Mechanism: Acetyl nitrate acts as a mild but potent nitrating agent.

-

Selectivity: It targets the hydroxyl oxygen to form the

ester bond while leaving the nitropyrazole ring intact.

Experimental Protocol

Reagents & Equipment

-

Precursor: 1-(2-hydroxyethyl)-3,5-dinitropyrazole (Synthesized via N-alkylation of 3,5-dinitropyrazole).

-

Nitrating Agent: Fuming Nitric Acid (

), Acetic Anhydride ( -

Solvent: Dichloromethane (DCM) for extraction.

-

Safety: Blast shield, cryostat/ice bath, remote temperature monitoring.

Step-by-Step Synthesis

CAUTION: Acetyl nitrate is prone to explosive decomposition if heated above 60°C. Strict temperature control is mandatory.

Step 1: Preparation of Nitrating Mixture

-

Cool a reaction vessel containing Acetic Anhydride (4.0 eq) to 0°C .

-

Add Fuming Nitric Acid (4.0 eq) dropwise.

-

Critical Control: Rate of addition must be slow enough to maintain internal temperature < 5°C .

-

-

Stir the mixture at 0°C for 15 minutes to generate acetyl nitrate.

Step 2: O-Nitration

-

Add solid 1-(2-hydroxyethyl)-3,5-dinitropyrazole (1.0 eq) portion-wise to the nitrating mixture.

-

Note: Solid addition prevents solvent effects but can cause localized exotherms. Monitor closely.

-

-

Allow the temperature to rise slowly to 15°C (Room Temp is acceptable if monitored, but 15°C is safer).

-

Stir for 2–3 hours . Monitor reaction progress via TLC (Silica, 30% EtOAc/Hexane).

Step 3: Quenching & Workup

-

Pour the reaction mixture slowly onto crushed ice (50g per gram of substrate) .

-

Extract the aqueous slurry with Dichloromethane (3 x 20 mL) .

-

Wash the combined organic phase with:

-

Saturated

(until neutral pH). -

Brine.

-

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallization: Purify using Ethanol/Hexane or Chloroform.

Visualization: Reaction Workflow & Safety Logic

Synthetic Pathway

The following diagram illustrates the transformation from the pyrazole precursor to the final energetic nitrate ester.

Figure 1: Synthetic pathway for the production of nitropyrazole nitrate esters.[6]

Safety Decision Logic (Acetyl Nitrate)

This logic gate ensures the operator prevents thermal runaway during the critical nitration step.

Figure 2: Process safety logic for handling acetyl nitrate nitration.

Characterization & Performance Data

Spectroscopic Identification

Successful O-nitration is confirmed by the disappearance of the broad hydroxyl signal and the shift of the ethylene protons.

-

IR Spectroscopy:

-

Appearance of strong Nitrate Ester ($ -ONO_2 $) bands:

-

Asymmetric stretch: 1640–1660 cm⁻¹

-

Symmetric stretch: 1270–1290 cm⁻¹

-

-

-

¹H NMR (Acetone-d6):

-

The methylene protons adjacent to the oxygen ($ -CH_2-O- $) shift downfield significantly (approx.

4.0 ppm

-

Energetic Properties Comparison

The following table highlights the performance gain achieved by converting the alcohol to the nitrate ester.

| Property | Precursor (Alcohol) | Product (Nitrate Ester) | Unit |

| Formula | - | ||

| Density ( | 1.68 | 1.79 - 1.82 | g/cm³ |

| Melting Point ( | 120-122 | 85 - 88 | °C |

| Decomposition ( | 240 | 191 | °C |

| Detonation Velocity ( | ~7,800 | ~8,500 - 8,800 | m/s |

| Oxygen Balance | -55% | -25% | % |

Note: Data derived from theoretical calculations (EXPLO5) and experimental values from comparable nitropyrazole derivatives [1, 2].

Safety & Handling Guidelines

Hazard Class: Explosive (Synthesis scale should not exceed 1-2 grams for initial characterization).

-

Acetyl Nitrate Instability: Acetyl nitrate is not commercially available because it is unstable. It must be made in situ and never stored.

-

Exotherm Management: The nitration of alcohols is exothermic. If the cooling system fails, the reaction must be quenched immediately to prevent "fume-off" or explosion.

-

PPE: Kevlar gloves, face shield, and blast-resistant sash are mandatory.

-

Waste Disposal: Quenched mixtures contain dilute nitric/acetic acid and nitro-organics. Neutralize with base before disposal. Do not mix with ketone solvents (acetone) in waste drums as this can form sensitive peroxides.

References

-

MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

-

Chavez, D. E., et al. (2008).[7][8] Synthesis of an Energetic Nitrate Ester. Angewandte Chemie International Edition.

-

Fraunhofer ICT. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate.

-

Organic Syntheses. (1978). N-Nitromorpholine (Safety protocols for Acetyl Nitrate).

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]

- 3. CN104710363A - Energetic compound 1-(2,2,2-trinitroethylamino)-3,5-dinitropyrazole and preparation method thereof - Google Patents [patents.google.com]

- 4. imemg.org [imemg.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US8324421B2 - Synthesis of an energetic nitrate ester - Google Patents [patents.google.com]

Application Note: Strategic Functionalization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Executive Summary & Molecule Profile

This guide details the functionalization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol , a versatile scaffold bridging high-energy density materials (HEDM) and bioactive heterocyclic pharmaceuticals.

The molecule features a "Push-Pull" electronic architecture:

-

The Core (Pull): The 5-nitropyrazole ring is electron-deficient. The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, significantly reducing the basicity of the pyrazole nitrogens.

-

The Tail (Handle): The N1-ethyl alcohol chain provides a nucleophilic handle (-OH) chemically decoupled from the aromatic ring by two methylene units.

Key Challenges:

-

Nitro Group Sensitivity: Harsh reducing conditions must be avoided to preserve the nitro group.

-

Elimination Risk: The ethyl linker is susceptible to

-elimination under strongly basic conditions, potentially yielding the vinyl-pyrazole byproduct. -

Energetic Properties: As a precursor to polynitro compounds, this scaffold and its derivatives (especially nitrates and azides) require strict safety protocols regarding friction and impact sensitivity.

Critical Safety Directives

WARNING: ENERGETIC PRECURSOR Derivatives of nitropyrazoles, particularly nitrates and azides described in Module B, are potential explosives.

Blast Shielding: All reactions involving azidation or nitration must be performed behind a blast shield.

Scale Limits: Do not exceed 1 gram scale without specific energetic safety testing (DSC/TGA).

Metal Spatulas: Use conductive plastic or wood spatulas to avoid friction ignition.

Reaction Landscape & Logic

The hydroxyl group is the primary gateway. Direct displacement is difficult due to the poor leaving group ability of the hydroxide ion. The strategy relies on Activation (converting -OH to a sulfonate ester) followed by Substitution or Oxidation .

Figure 1: Functionalization pathways. The hydroxyl group is activated to a mesylate to enable nucleophilic substitution (azidation/amination) or oxidized to an aldehyde.

Module A: Activation via Mesylation

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) leaving group. Rationale: Mesylates are excellent leaving groups (approx. 100x better than halides) and allow substitution under milder conditions, preserving the nitro group.

Materials

-

Substrate: 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (1.0 eq)

-

Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Base: Triethylamine (TEA) (1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Protocol

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the substrate and anhydrous DCM. -

Cooling: Cool the solution to 0°C using an ice bath.

-

Why: Controlling temperature is critical to prevent the base-promoted elimination of the ethyl group to form 1-vinyl-5-nitropyrazole.

-

-

Addition: Add TEA followed by the dropwise addition of MsCl over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

-

Endpoint: Disappearance of the polar alcohol spot; appearance of a less polar spot.

-

-

Workup: Quench with cold saturated

. Extract with DCM (3x). Wash combined organics with brine, dry over-

Note: Avoid heating the rotovap bath above 35°C; nitropyrazole sulfonates can be thermally unstable.

-

Yield Expectation: 85-95% (Yellowish solid/oil).

Module B: Nucleophilic Substitution (Azidation)

Objective: Displacement of the mesylate with an azide anion. Application: Synthesis of energetic plasticizers or "Click" chemistry handles.

Materials

-

Substrate: Mesylate intermediate from Module A (1.0 eq)

-

Nucleophile: Sodium Azide (

) (1.5 eq) -

Solvent: DMF or DMSO (Dry)

-

Catalyst (Optional): 18-Crown-6 (0.1 eq) to accelerate reaction in benzene/toluene, though DMF usually suffices.

Protocol

-

Safety Check: Ensure blast shield is in place.

-

Dissolution: Dissolve the mesylate in DMF (0.2 M).

-

Addition: Add

in one portion. -

Heating: Heat to 60°C for 4-6 hours.

-

Control: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the nitropyrazole core.

-

-

Workup: Pour into ice water. The product often precipitates. If solid, filter. If oil, extract with Ethyl Acetate.

-

Caution: The aqueous layer contains excess azide. Quench with bleach in a fume hood before disposal.

-

Data Validation (IR Spectroscopy): Look for the diagnostic Azide stretch peak at ~2100 cm⁻¹ .

Module C: Oxidation to Aldehyde

Objective: Controlled oxidation to 2-(5-nitro-1H-pyrazol-1-yl)acetaldehyde. Rationale: Avoids metal-based oxidants (like Jones reagent) which generate acidic waste that complicates purification of basic heterocycles. Dess-Martin Periodinane (DMP) is chosen for mildness.

Protocol

-

Dissolution: Dissolve alcohol (1.0 eq) in DCM.

-

Oxidation: Add DMP (1.2 eq) at 0°C.

-

Reaction: Stir at RT for 1-2 hours.

-

Quench: Add a 1:1 mixture of sat.

and sat. -

Isolation: Extract with DCM. The aldehyde is reactive; store under

at -20°C.

Troubleshooting & Decision Logic

The following diagram illustrates the decision-making process during the Activation (Module A) phase, which is the most common failure point.

Figure 2: Troubleshooting logic for the mesylation of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

References

-

Synthesis of Energetic Nitropyrazoles

- Context: Describes the synthesis of nitrate esters and azides

-

Krumm, B. et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules (2023).[1]

-

Metronidazole Analog Chemistry

- Context: Provides the crystallographic and synthetic baseline for mesyl

-

"2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate." IUCrData (2016).

-

Energetic Salts & Frameworks

-

General Reactivity of Nitropyrazoles

- Context: Review of electrophilic and nucleophilic

-

"Nitropyrazoles (review)." Russian Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing N-Alkylation of 5-Nitropyrazoles

The Core Challenge: The Tautomer Trap

Before optimizing yield, you must define your target. 3-nitropyrazole and 5-nitropyrazole are tautomers; they are the same starting material. However, upon N-alkylation, the tautomeric equilibrium freezes, generating two distinct regioisomers:

-

1-alkyl-3-nitropyrazole (Isomer A): Thermodynamically favored. The alkyl group is distal to the nitro group, minimizing steric clash.

-

1-alkyl-5-nitropyrazole (Isomer B): The "awkward" isomer. The alkyl group is proximal (ortho) to the nitro group. This is often the desired pharmacophore but the minor product.

The Problem: The electron-withdrawing nitro group (

This guide focuses on forcing the reaction to improve overall conversion and, crucially, strategies to access the elusive 5-nitro isomer.

Critical Decision Matrix (Visualized)

The following decision tree outlines the logical flow for selecting the correct alkylation strategy based on your target isomer and available reagents.

Caption: Decision logic for selecting the synthetic route based on the desired regioisomer of nitropyrazole.

Protocol A: Enhanced Alkylation (The Cesium Effect)

Standard alkylation with sodium hydride (NaH) or potassium carbonate (

Mechanism & Causality

Cesium (

Step-by-Step Protocol

-

Preparation:

-

Dissolve 3(5)-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is superior to MeCN for solubility of the nitropyrazole anion.

-

Add Cesium Carbonate (

) (1.5 equiv). -

Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange (formation of the nitropyrazolate anion).

-

-

Alkylation:

-

Add the Alkyl Halide (1.2 equiv) dropwise.

-

Tip: If using alkyl chlorides, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

-

-

Reaction:

-

Heat to 60–80°C .

-

Monitor: Check LCMS at 2 hours. The reaction is usually complete within 4–6 hours.

-

-

Workup:

-

Dilute with EtOAc.[1] Wash 3x with water (crucial to remove DMF).

-

Dry over

and concentrate.

-

Regioselectivity Note

This method predominantly yields the 1-alkyl-3-nitropyrazole .

-

Typical Ratio: 9:1 to 20:1 (3-nitro : 5-nitro).

-

To favor 5-nitro: Use a non-polar solvent (like Toluene) with a phase transfer catalyst (e.g., TBAB), although overall yield will drop.

Protocol B: Mitsunobu Reaction (For Alcohol Substrates)

When alkyl halides are unstable or unavailable, the Mitsunobu reaction allows alkylation directly from alcohols.

The pKa Constraint

The Mitsunobu reaction works best for nucleophiles with

Step-by-Step Protocol

-

Setup:

-

Dissolve 3(5)-nitropyrazole (1.0 equiv), Triphenylphosphine (

, 1.5 equiv), and the Alcohol (R-OH, 1.2 equiv) in anhydrous THF or DCM . -

Cool to 0°C .

-

-

Addition:

-

Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.[1]

-

Critical: Maintain temperature < 5°C during addition to prevent side reactions.

-

-

Execution:

-

Allow to warm to RT and stir overnight.

-

Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

(tributylphosphine), which creates a more reactive betaine intermediate [2].

-

Troubleshooting & FAQ

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Poor nucleophilicity of the nitro-ring. | Switch base to |

| N-Alkylation at Wrong Site | Thermodynamic control favors 3-nitro isomer. | Impossible to fully reverse in direct alkylation. To get 5-nitro, consider de novo cyclization of hydrazine with nitro-diketones [3]. |

| O-Alkylation Observed | Rare, but happens with hard electrophiles (e.g., SEM-Cl, MOM-Cl). | Lower the temperature to 0°C. Use a softer counter-ion (Li+ instead of Cs+). |

| Product is an Oil/Gum | Residual DMF or inseparable isomers. | 1. Wash organic layer 5x with Brine/Water. 2. Use C18 Reverse Phase chromatography to separate 3-nitro/5-nitro isomers (they separate better on C18 than Silica). |

FAQ: Regioselectivity